

# Spectroscopic Profile of 1,2-Ethanedisulfonic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 1,2-Ethanedisulfonic acid

Cat. No.: B031147

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## Introduction

**1,2-Ethanedisulfonic acid** (CAS No: 110-04-3 for the anhydrous form and 5982-56-9 for the dihydrate) is a strong organic acid containing two sulfonic acid groups.<sup>[1][2][3][4]</sup> It is a hygroscopic, water-soluble solid that finds applications in various chemical syntheses. This guide provides a comprehensive overview of the spectroscopic data for **1,2-ethanedisulfonic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For **1,2-ethanedisulfonic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide key insights into its molecular structure. Due to the presence of exchangeable acidic protons and its hygroscopic nature, deuterated water ( $\text{D}_2\text{O}$ ) is a common solvent for NMR analysis of this compound.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **1,2-ethanedisulfonic acid** is characterized by a single signal corresponding to the four equivalent methylene protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.4 - 3.6	Singlet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -

Note: The chemical shift of the methylene protons can be influenced by the solvent and concentration. The acidic sulfonic acid protons are typically not observed in D<sub>2</sub>O due to rapid exchange with the solvent.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **1,2-ethanedisulfonic acid** is expected to show a single resonance for the two equivalent methylene carbons.

Chemical Shift ( $\delta$ ) ppm	Assignment
~50 - 55	-CH <sub>2</sub> -CH <sub>2</sub> -

Note: The exact chemical shift can vary depending on the solvent and concentration.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,2-ethanedisulfonic acid** is dominated by absorptions characteristic of the sulfonic acid group and the hydrocarbon backbone.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (from sulfonic acid and water of hydration)
3000 - 2800	Medium	C-H stretch
1250 - 1150	Strong	Asymmetric S=O stretch
1080 - 1020	Strong	Symmetric S=O stretch
700 - 600	Medium	C-S stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structural features. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

The mass spectrum of anhydrous **1,2-ethanedisulfonic acid** (Molecular Weight: 190.20 g/mol) is expected to show fragmentation due to the loss of sulfur-containing groups.[\[1\]](#)[\[3\]](#)[\[4\]](#)

m/z	Proposed Fragment
110	$[\text{C}_2\text{H}_5\text{SO}_2]^+$ or $[\text{C}_2\text{H}_4\text{SO}_3]^+$
94	$[\text{C}_2\text{H}_5\text{SO}]^+$
81	$[\text{HSO}_3]^+$
65	$[\text{HSO}_2]^+$
48	$[\text{SO}]^+$
28	$[\text{C}_2\text{H}_4]^+$

Note: The molecular ion peak for **1,2-ethanedisulfonic acid** may be of low abundance or absent in EI-MS due to its instability.

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **1,2-ethanedisulfonic acid**.

### NMR Spectroscopy

A sample of **1,2-ethanedisulfonic acid** dihydrate (10-20 mg) is dissolved in approximately 0.7 mL of deuterium oxide ( $\text{D}_2\text{O}$ ). The solution is transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual HDO signal.

### ATR-FTIR Spectroscopy

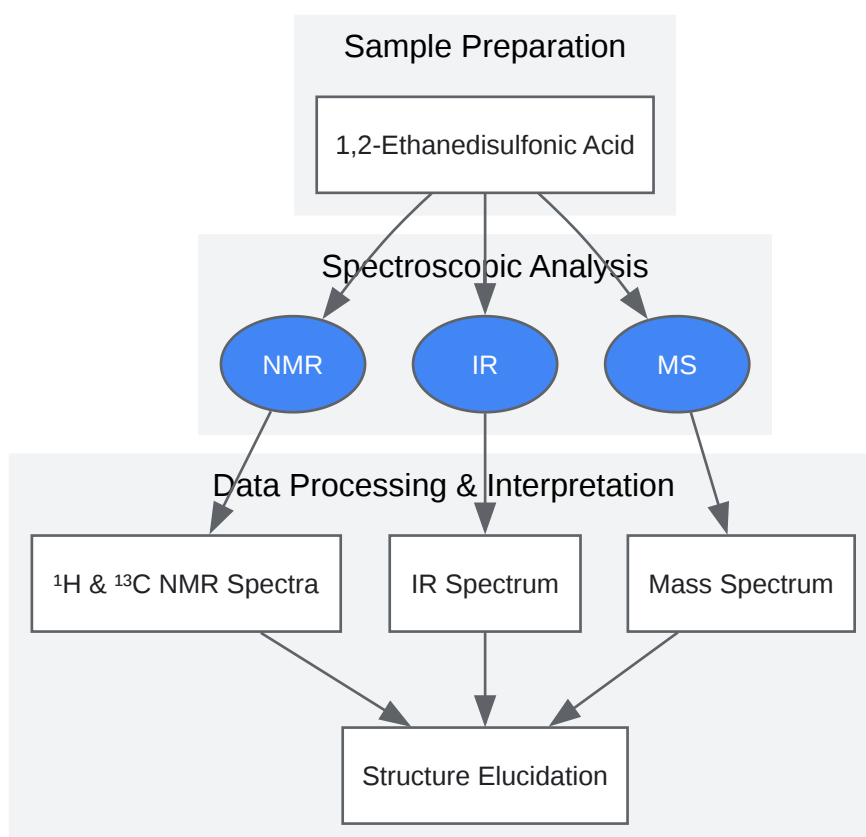
A small amount of the solid **1,2-ethanedisulfonic acid** dihydrate is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis.

#### Mass Spectrometry (Electron Ionization)

A dilute solution of anhydrous **1,2-ethanedisulfonic acid** in a volatile organic solvent (e.g., methanol) is introduced into the mass spectrometer. The sample is vaporized and then ionized using a standard 70 eV electron beam in an electron ionization (EI) source.<sup>[5][6][7][8]</sup> The resulting ions are then analyzed by a mass analyzer.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as **1,2-ethanedisulfonic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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